molecular formula C23H26N6O3 B2411768 (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173306-78-9

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Katalognummer: B2411768
CAS-Nummer: 1173306-78-9
Molekulargewicht: 434.5
InChI-Schlüssel: JKBQXDZBXNMKJH-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structural components, including a dimethoxyphenyl group, a pyrazolyl-pyrimidinyl moiety, and a piperazinyl-propenone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: Starting with 3,4-dimethoxybenzaldehyde, a Wittig reaction can be employed to introduce the propenone moiety.

    Synthesis of the Pyrazolyl-Pyrimidinyl Intermediate: This involves the condensation of 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine with appropriate reagents to form the desired intermediate.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrazolyl-pyrimidinyl intermediate using a piperazine linker under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the propenone moiety, converting it to a saturated ketone.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising lead compound.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for further research and development.

Biologische Aktivität

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol
  • CAS Number : Not available in the current literature.

The structure consists of a trans double bond between the propene and the phenyl ring, which is crucial for its biological activity. The presence of the 3,4-dimethoxyphenyl group is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The compound's design incorporates a pyrazole moiety, which is known for its anticancer potential due to its ability to interfere with cellular signaling pathways.

Case Study: Pyrazole Derivatives

A study evaluated a series of substituted pyrazoles for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 µM, demonstrating potent activity against cancer cells .

Antitubercular Activity

The compound's structural features suggest potential efficacy against Mycobacterium tuberculosis. Research on related compounds has shown promising results in inhibiting bacterial growth.

Case Study: Anti-tubercular Agents

In a study focusing on anti-tubercular agents, several compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 µM . This indicates that similar derivatives could be explored for their antitubercular properties.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The presence of the pyrazole ring allows for interaction with key enzymes involved in cancer and bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and survival.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies typically involve:

  • In vitro assays to determine cytotoxicity against various cell lines.
  • In vivo studies to evaluate therapeutic effects and side effects in animal models.

Toxicity Assessment

Toxicity studies are essential to ensure that the compound does not exhibit harmful effects at therapeutic doses. Preliminary findings suggest that derivatives related to this compound show low toxicity profiles in human cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/IC90 (µM)Reference
Compound AAnticancer5.0
Compound BAnti-tubercular3.73 - 4.00
Compound CAntimicrobial10.5

Eigenschaften

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-17-25-21(16-22(26-17)29-10-4-9-24-29)27-11-13-28(14-12-27)23(30)8-6-18-5-7-19(31-2)20(15-18)32-3/h4-10,15-16H,11-14H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQXDZBXNMKJH-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.